3-Methyl-5-phenylcyclohexan-1-amine
Description
Classification and Chemical Significance of Substituted Cyclohexanamine Derivatives
Arylcyclohexylamines, a subclass to which 3-Methyl-5-phenylcyclohexan-1-amine belongs, are of particular note. nih.gov This class of compounds has been a subject of pharmacological research for decades, primarily due to their interactions with central nervous system receptors. nih.gov The presence of both a lipophilic phenyl group and a polar amine group within the same molecule creates a pharmacophore with the potential to interact with biological targets. Research has shown that functionally substituted cyclohexane (B81311) derivatives are explored for a wide range of biological properties. azjm.orgresearchgate.net The development of new antimicrobial drugs is one area where such synthetic organic compounds are being investigated to combat rising antibiotic resistance. azjm.orgresearchgate.net
Overview of Academic Research Trajectories for this compound
Direct and dedicated academic research focusing specifically on this compound is not prominent in publicly accessible scientific literature. Its existence is noted in chemical databases, but extensive studies detailing its synthesis, properties, and applications are sparse.
However, the synthetic route to this amine can be logically inferred from standard organic chemistry principles. A common and effective method for the synthesis of such primary amines is the reductive amination of a corresponding ketone. In this case, the precursor would be 3-methyl-5-phenylcyclohexan-1-one . This ketone could be reacted with ammonia (B1221849) to form an intermediate imine, which is then reduced to yield the final amine product, this compound. ijnc.ir
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H16O | PubChem uni.lu |
| Molecular Weight | 188.26 g/mol | PubChem uni.lu |
| Monoisotopic Mass | 188.12012 Da | PubChem uni.lu |
| XlogP (Predicted) | 2.8 | PubChem uni.lu |
| InChIKey | UXNQEKBXCVHUOD-UHFFFAOYSA-N | PubChem uni.lu |
Rationale for Comprehensive Investigation of Novel Amine Scaffolds
The exploration of novel amine scaffolds is a driving force in medicinal chemistry and materials science. nih.govresearchgate.net Amine functional groups are prevalent in a vast number of pharmaceuticals and bioactive natural products due to their ability to form hydrogen bonds and act as a basic center, which facilitates interactions with biological macromolecules like proteins and nucleic acids.
The rationale for investigating new scaffolds, such as this compound, is multifaceted:
Expansion of Chemical Space: Synthesizing and characterizing novel molecules expands the library of available compounds for screening in drug discovery and other applications. nih.gov The "one drug-one target" paradigm has proven insufficient for complex diseases, leading researchers to explore new molecular frameworks that can offer unique interaction profiles. nih.gov
Tuning Physicochemical Properties: Modifying the scaffold of a known active molecule can improve its properties. Introducing substituents like a methyl or phenyl group onto a cyclohexylamine (B46788) ring can alter its solubility, lipophilicity, and metabolic stability, which are critical for developing a successful drug candidate.
Development of New Synthetic Methodologies: The pursuit of novel amine scaffolds often necessitates the development of new and efficient synthetic reactions. flintbox.com Challenges in synthesizing specific vicinal diamines, for example, have led to the creation of new diamination reactions that are scalable and occur under mild conditions. flintbox.com
Scaffold Hopping and Bioisosterism: A new amine scaffold can serve as a bioisostere for a more complex or problematic structure in an existing drug. nih.gov This "scaffold hopping" can lead to compounds with similar biological activity but improved safety profiles or intellectual property positions. acs.org
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-phenylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGLCNOUOZBXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design
Total Synthesis of 3-Methyl-5-phenylcyclohexan-1-amine
A total synthesis of this compound would likely commence from readily available starting materials, assembling the carbon skeleton and then introducing the functional groups with stereochemical control.
The synthesis of all possible stereoisomers of this compound can be approached through diastereoselective reactions, followed by separation of the resulting diastereomers. A potential route could involve a Michael addition of a methyl-containing nucleophile to a phenyl-substituted cyclohexenone, or vice versa. The stereochemical outcome of such additions is often influenced by the steric and electronic nature of the substituents and the reaction conditions.
For instance, a cascade inter-intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgd-nb.infonih.gov By adapting this, one could envision a reaction between a suitable β-keto ester and an α,β-unsaturated ketone bearing either the methyl or phenyl group to construct the desired 3,5-disubstituted cyclohexanone (B45756) precursor. The relative stereochemistry of the methyl and phenyl groups (cis or trans) would be dictated by the thermodynamics of the cyclization step. Subsequent reduction of the ketone and conversion to the amine would yield a mixture of diastereomeric amines, which could then be separated by chromatography.
Another approach involves the stereoselective reduction of the precursor ketone, 3-methyl-5-phenylcyclohexanone. The choice of reducing agent can influence the stereochemistry of the resulting hydroxyl group, which can then be converted to the amine with either retention or inversion of configuration. For example, bulky reducing agents tend to attack from the less hindered face of the ketone, leading to a predictable stereoisomer of the corresponding alcohol.
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of specific stereoisomers. In the context of this compound synthesis, asymmetric catalysis can be applied at two key stages: the formation of the chiral cyclohexane (B81311) ring and the introduction of the amine group.
Visible-light-enabled photoredox catalysis has been successfully used in the [4+2] cycloaddition of benzocyclobutylamines with unsaturated enones to construct functionalized cyclohexylamine (B46788) derivatives with high diastereoselectivity. nih.govrsc.org This methodology could potentially be adapted to generate a chiral cyclohexylamine scaffold.
For the amination step, direct asymmetric amination of a pre-formed 3-methyl-5-phenylcyclohexanone using a chiral phosphoric acid catalyst could generate an N-containing quaternary stereocenter with high enantioselectivity. nih.gov Alternatively, asymmetric reductive amination of the ketone, using a chiral catalyst such as a chiral sulfinamide-based ligand or a chiral organocatalyst, can directly produce the chiral amine. yale.edu The Ellman auxiliary, tert-butanesulfinamide, is a widely used chiral reagent for the asymmetric synthesis of a vast array of amines. yale.edu
Achieving control over both enantioselectivity and diastereoselectivity is paramount for accessing a single, pure stereoisomer of this compound. This can be accomplished through several strategies:
Chiral Auxiliaries: The use of a chiral auxiliary temporarily attached to the molecule can direct the stereochemical outcome of subsequent reactions. wikipedia.orgresearchgate.net For example, a chiral auxiliary, such as one derived from (R,R)- or (S,S)-pseudoephedrine, could be attached to a precursor molecule to control the diastereoselective formation of the cyclohexane ring or the introduction of substituents. wikipedia.org After the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered.
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives or chiral phosphoric acids, can effectively control the stereochemistry of various transformations, including Michael additions and aldol (B89426) reactions, which are key steps in the formation of substituted cyclohexanones. beilstein-journals.org
Substrate Control: The inherent chirality in a substrate can direct the stereochemical course of a reaction. If a chiral starting material is used, its stereocenters can influence the formation of new stereocenters.
A plausible diastereoselective synthesis could involve the conjugate addition of an organocuprate reagent to a chiral α,β-unsaturated precursor. The stereoselectivity of such additions is often high, controlled by the steric hindrance of the chiral auxiliary or existing stereocenters.
Table 1: Comparison of Stereocontrol Strategies
| Strategy | Description | Advantages | Disadvantages |
| Diastereoselective Synthesis & Separation | Creation of a mixture of diastereomers followed by physical separation (e.g., chromatography). | Straightforward for generating all possible stereoisomers. | Can be inefficient due to the formation of undesired isomers; separation can be challenging. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | High enantioselectivities can be achieved with small amounts of catalyst. | Catalyst development can be required for specific substrates; may not control diastereoselectivity. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct stereochemistry. | Often provides high levels of diastereoselectivity; the auxiliary can be recycled. | Requires additional steps for attachment and removal of the auxiliary. |
Chemoenzymatic Approaches to Access Chiral Precursors and the Final Compound
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions, offering an efficient and environmentally benign route to chiral molecules.
Biocatalytic Resolution and Asymmetric Biotransformations
Biocatalytic methods are particularly well-suited for the synthesis of chiral amines and their precursors.
Kinetic Resolution: A racemic mixture of this compound could be resolved using a lipase-catalyzed acylation. Lipases often exhibit high enantioselectivity, selectively acylating one enantiomer and allowing for the separation of the acylated amine from the unreacted enantiomer. Similarly, a racemic mixture of a precursor alcohol, 3-methyl-5-phenylcyclohexanol, could be resolved. For instance, lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile. nih.gov
Asymmetric Biotransformations: A prochiral ketone, 3-methyl-5-phenylcyclohexanone, could be asymmetrically reduced to a chiral alcohol using a ketoreductase (KRED). Alternatively, the ketone could be directly converted to the chiral amine through asymmetric reductive amination using an imine reductase (IRED) or an amine dehydrogenase (AmDH). scilit.comresearchgate.net
Enzyme Engineering for Tailored Stereoselectivity
A significant advantage of biocatalysis is the ability to tailor the properties of enzymes through protein engineering. Directed evolution and site-directed mutagenesis can be used to improve the activity, stability, and, most importantly, the stereoselectivity of an enzyme for a specific substrate.
Recent studies have demonstrated the power of engineering imine reductases (IREDs) for the stereocontrolled functionalization of substituted cyclohexanones. By modifying the enzyme's active site, researchers have successfully synthesized a wide range of cis and trans 4-substituted cyclohexylamines in a stereocomplementary manner. scilit.comresearchgate.net This approach could be directly applicable to the synthesis of this compound by starting with 3-methyl-5-phenylcyclohexanone and an appropriate engineered IRED. The engineered enzyme pocket would be able to distinguish between different imine precursors and selectively bind a specific configuration to generate the desired stereoisomer of the final amine product. researchgate.net
Table 2: Chemoenzymatic Strategies for Chiral Synthesis
| Method | Description | Key Enzyme Class | Potential Application for Target Compound |
| Biocatalytic Kinetic Resolution | Enantioselective transformation of one enantiomer in a racemic mixture, allowing for separation. | Lipases, Proteases | Resolution of racemic this compound or its alcohol precursor. |
| Asymmetric Bioreduction | Stereoselective reduction of a prochiral ketone to a chiral alcohol. | Ketoreductases (KREDs) | Synthesis of a chiral 3-methyl-5-phenylcyclohexanol precursor. |
| Asymmetric Reductive Amination | Direct conversion of a prochiral ketone to a chiral amine. | Imine Reductases (IREDs), Amine Dehydrogenases (AmDHs) | Direct synthesis of a specific stereoisomer of this compound from its corresponding ketone. |
| Enzyme Engineering | Modification of an enzyme's structure to improve its properties for a specific reaction. | All classes | Tailoring an IRED or AmDH for high stereoselectivity towards 3-methyl-5-phenylcyclohexanone. |
Multi-Component Reactions and Expedient Synthesis Routes
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govnih.gov These reactions are advantageous for their atom economy, reduction of waste, and simplification of synthetic procedures, making them ideal for creating complex molecules. nih.gov
While specific MCRs for the direct synthesis of this compound are not prominently documented, one can envision a hypothetical approach based on established MCRs. For instance, a strategy could be designed that builds the substituted cyclohexane ring in a convergent manner. A conceptual multi-component approach might involve the reaction of a β-dicarbonyl compound, an aldehyde, and an amine in a reaction like the Hantzsch pyridine (B92270) synthesis, followed by reduction and further modification. nih.gov However, a more direct route would likely involve the reduction of a corresponding oxime, nitrile, or amide precursor, which itself could be synthesized through various expedient routes.
Reductive amination of a corresponding ketone, 3-methyl-5-phenylcyclohexan-1-one, stands as a highly expedient and common method for amine synthesis. This two-step, one-pot process involves the reaction of the ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired primary amine. youtube.commsu.edu
Derivatization Strategies for Analog Libraries
The structural framework of this compound, featuring a primary amine, a phenyl ring, and a methyl group, offers multiple points for chemical modification to generate a library of analogs.
The primary amine is a versatile functional group that can undergo numerous transformations to yield a wide array of derivatives. chemistrytalk.org As a nucleophile, it readily reacts with various electrophiles.
Acylation/Sulfonylation: The amine can be acylated using acid chlorides, anhydrides, or activated carboxylic acids to form stable amide bonds. mnstate.eduinterchim.fr This reaction is often performed in the presence of a base to neutralize the acidic byproduct. mnstate.edu Similarly, reaction with sulfonyl chlorides yields sulfonamides.
Alkylation: The primary amine can be alkylated with alkyl halides. However, this reaction can be difficult to control, often leading to polyalkylation. mnstate.eduyoutube.com Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, provides a more controlled method for mono-alkylation, yielding secondary amines. interchim.fr
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea or thiourea derivatives, respectively. interchim.fr These reactions are typically high-yielding and proceed under mild conditions.
The table below illustrates potential reagents for modifying the amine group.
| Reaction Type | Reagent Class | Functional Group Formed |
| Acylation | Acid Chlorides (e.g., Acetyl chloride) | Amide |
| Sulfonylation | Sulfonyl Chlorides (e.g., Tosyl chloride) | Sulfonamide |
| Reductive Amination | Aldehydes (e.g., Formaldehyde) | Secondary Amine |
| Urea Formation | Isocyanates (e.g., Phenyl isocyanate) | Urea |
| Thiourea Formation | Isothiocyanates (e.g., Allyl isothiocyanate) | Thiourea |
This table is illustrative of general chemical principles and does not represent specific experimental data for the target compound.
The phenyl and methyl groups also present opportunities for derivatization, although these transformations may require more specific and sometimes harsher conditions compared to amine modification.
Substitution on the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution. The existing alkyl substituent on the ring is an ortho-, para-director. However, the reactivity of the ring can be influenced by the protonated state of the distant amine group under acidic conditions. libretexts.org To achieve controlled substitution, the amine group is often protected, for example as an amide, which moderates its directing effect and prevents side reactions. libretexts.org Common substitutions include nitration (using nitric acid and sulfuric acid) and halogenation (using Br₂ with a Lewis acid catalyst).
Modification of the Methyl Group: Direct functionalization of the methyl group is challenging due to the high bond dissociation energy of C-H bonds in alkanes. However, radical halogenation could potentially introduce a handle for further modification, though this method often lacks selectivity. In related systems, such as pyrazole (B372694) derivatives, methyl groups have been shown to react with strong electrophiles under specific conditions like the Vilsmeier-Haack reaction, but this is less common for simple alkylcyclohexanes. researchgate.net
The table below outlines potential derivatization strategies for the phenyl and methyl groups.
| Target Moiety | Reaction Type | Typical Reagents | Potential Product |
| Phenyl Ring | Nitration (Amine Protected) | HNO₃, H₂SO₄ | Nitrophenyl derivative |
| Phenyl Ring | Halogenation (Amine Protected) | Br₂, FeBr₃ | Bromophenyl derivative |
| Methyl Group | Radical Halogenation | NBS, Light/Initiator | Bromomethyl derivative |
This table is illustrative of general chemical principles and does not represent specific experimental data for the target compound.
Stereochemical Characterization and Elucidation
Determination of Absolute and Relative Configuration of Stereoisomers
The determination of the relative configuration of substituents on a cyclohexane (B81311) ring relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The chair conformation is the most stable arrangement for a cyclohexane ring, and substituents can occupy either axial or equatorial positions wikipedia.orglibretexts.orglibretexts.org. The coupling constants (³JHH) between adjacent protons are dependent on the dihedral angle between them, which can be used to infer the axial or equatorial orientation of the protons and, by extension, the substituents. For instance, a large coupling constant (around 13 Hz) is typically observed between two axial protons (Hax-C-C-Hax), which have a dihedral angle of approximately 180°, whereas smaller coupling constants (around 4 Hz) are seen between axial-equatorial (Hax-C-C-Heq) and equatorial-equatorial (Heq-C-C-Heq) protons, with dihedral angles of about 60° jeol.com.
The absolute configuration, which describes the definitive spatial arrangement at each chiral center, is most reliably determined using single-crystal X-ray crystallography purechemistry.orgwikipedia.org. This technique provides a three-dimensional map of electron density within a crystal, allowing for the unambiguous assignment of the positions of all atoms wikipedia.org. For chiral amines that may not readily form high-quality crystals, a common strategy is to form a salt with a chiral or achiral counterion, which often improves crystallinity acs.orgrsc.org. If a chiral counterion of known absolute configuration is used, the absolute configuration of the amine can be determined relative to the known standard within the crystal structure rsc.org.
Alternative methods include the use of chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. By reacting the amine with a CDA, such as a derivative of α-fluorinated phenylacetic acid, a pair of diastereomers is formed from the enantiomeric mixture frontiersin.org. These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be compared against theoretical models or Density Functional Theory (DFT) calculations to assign the absolute configuration frontiersin.orgacs.org.
Chromatographic Separation of Enantiomers and Diastereomers
The separation of the eight stereoisomers of 3-Methyl-5-phenylcyclohexan-1-amine is typically a multi-step process. Initially, the diastereomeric pairs can be separated using standard achiral chromatography techniques like silica gel column chromatography, as diastereomers have different physical properties. Subsequently, the resulting racemic mixtures of enantiomers must be separated using chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for the analytical and preparative separation of enantiomers mdpi.com. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation phenomenex.com. For chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose coated on a silica support, are particularly effective mdpi.comresearchgate.netyakhak.org.
The choice of mobile phase is crucial for achieving optimal separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like ethanol or isopropanol) are common. For basic compounds such as amines, peak shape and resolution can be significantly improved by adding small amounts of acidic or basic modifiers to the mobile phase researchgate.netnih.gov. For instance, additives like trifluoroacetic acid (TFA) and triethylamine (TEA) or sulfonic acids can be used to form ion pairs and reduce tailing nih.govchromatographyonline.com. Supercritical fluid chromatography (SFC) has also emerged as a powerful alternative to HPLC for separating chiral amines, often providing faster and more efficient separations chromatographyonline.com.
| Chiral Stationary Phase (CSP) | Selector Type | Typical Mobile Phase | Common Additives |
|---|---|---|---|
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane (B92381)/Isopropanol | Diethylamine (DEA) or Trifluoroacetic acid (TFA) |
| Chiralpak® AD-3 | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | Trifluoroacetic acid (TFA) / Triethylamine (TEA) |
| Chiralpak® IA/IB/IC | Immobilized Amylose/Cellulose Derivatives | Hexane/Alcohol, Acetonitrile/Alcohol | Methanesulfonic acid (MSA), Ethanesulfonic acid (ESA) |
| Larihc™ CF6-P | Cyclofructan-based | CO₂/Methanol (SFC), Acetonitrile/Methanol (HPLC) | Ammonium hydroxide or TFA/TEA |
Once an effective analytical separation method is developed, it can be scaled up to preparative chromatography to isolate multigram quantities of each pure stereoisomer. This process involves using larger columns with greater amounts of the chiral stationary phase and higher mobile phase flow rates. The goal is to maximize the amount of purified compound obtained per run (throughput) while maintaining sufficient resolution between the enantiomeric peaks. The isolated, pure stereoisomers are then available for further structural elucidation and other studies.
Spectroscopic and X-ray Crystallographic Analysis for Stereochemical Assignment
Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the relative stereochemistry of cyclic compounds researchgate.net. NOESY detects spatial proximity between protons, regardless of whether they are directly bonded. In a substituted cyclohexane, NOE correlations can reveal the relative orientations of the substituents rsc.org. For example, a strong NOE between a proton on the C3-methyl group and a proton on the C5-phenyl group would indicate that these two groups are on the same face of the ring (a cis relationship). The presence of 1,3-diaxial NOE correlations can confirm a chair conformation and the axial positions of certain protons researchgate.netrsc.org.
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are powerful for assigning the absolute configuration of a molecule in solution yale.edu.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength mtoz-biolabs.comspectroscopyeurope.com. While enantiomers have identical UV-Vis absorption spectra, their CD spectra are mirror images of each other spectroscopyeurope.com. The absolute configuration of an unknown compound can be determined by comparing its experimental CD spectrum with the spectrum predicted for a specific enantiomer using quantum mechanical calculations, such as Density Functional Theory (DFT) spectroscopyeurope.comamericanlaboratory.com. A strong correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration americanlaboratory.comnih.gov.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength vlabs.ac.in. The resulting curve can be complex, particularly near a chromophore's absorption band, where it can exhibit a phenomenon known as the Cotton effect—a characteristic peak and trough vlabs.ac.inlibretexts.org. The sign of the Cotton effect (positive or negative) is related to the stereochemistry of the environment around the chromophore libretexts.org. ORD curves can be used to establish the absolute configuration of a molecule, often by comparing the experimental curve to those of structurally related compounds with known configurations libretexts.org.
Single-Crystal X-ray Diffraction
Despite a thorough search of available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound or its stereoisomers has been publicly reported. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality, which can be a significant challenge.
To illustrate the type of information that would be obtained from a successful single-crystal X-ray diffraction study, the following table provides an example of typical crystallographic parameters that are determined. The data presented here is for a different, unrelated molecule and serves only as a representative example.
Table 1: Example Crystallographic Data for a Hypothetical Organic Compound (Note: This data is not for this compound and is for illustrative purposes only.)
| Parameter | Value |
| Empirical formula | C₁₅H₁₄N₄O |
| Formula weight | 266.30 |
| Temperature | 150 K |
| Wavelength | 1.54178 Å |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 9.1497(2) Åb = 12.3932(3) Åc = 12.7294(3) Åα = 87.4070(11)°β = 82.6740(12)°γ = 75.0190(12)° |
| Volume | 1382.88(6) ų |
| Z | 4 |
| Density (calculated) | 1.279 Mg/m³ |
In a hypothetical analysis of this compound, the data from single-crystal X-ray diffraction would definitively establish the cis/trans relationships between the amine, methyl, and phenyl groups on the cyclohexane ring. It would also provide precise measurements of the chair conformation of the cyclohexane ring and the orientation of the phenyl group relative to the ring. This level of detail is crucial for understanding the structure-activity relationships of the different stereoisomers.
Should crystallographic data for this compound become available in the future, it would be an invaluable resource for unequivocally confirming the stereochemical assignments made by other analytical techniques and for providing a deeper understanding of its molecular architecture.
Conformational Analysis and Molecular Dynamics
Conformational Preferences of the Cyclohexane (B81311) Ring System
The cyclohexane ring is not a planar hexagon; instead, it predominantly adopts a puckered "chair" conformation to alleviate angle and torsional strain. masterorganicchemistry.com This chair conformation is the most stable arrangement for the cyclohexane ring, possessing tetrahedral bond angles of approximately 109.5° and staggered arrangements of all carbon-carbon bonds, which minimizes both angle strain and torsional strain. masterorganicchemistry.com
The chair conformation can undergo a "ring flip," a rapid interconversion between two equivalent chair forms. masterorganicchemistry.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com However, for an unsubstituted cyclohexane ring, these two chair conformations are identical in energy and indistinguishable from one another. libretexts.org The energy barrier for this interconversion is approximately 10 kcal/mol, a value low enough to allow for rapid interconversion at room temperature. masterorganicchemistry.com
Between the two chair conformations lie several higher-energy transition states and intermediates, including the "half-chair," "twist-boat," and "boat" conformations. masterorganicchemistry.commasterorganicchemistry.com The half-chair is the highest energy point on the interconversion pathway. masterorganicchemistry.com The boat conformation is less stable than the chair due to torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. masterorganicchemistry.com The twist-boat is a slightly more stable intermediate than the boat conformation. jkps.or.kr Due to their higher energies, these non-chair conformations are generally not significantly populated at equilibrium for most cyclohexane derivatives under normal conditions.
Impact of Substituents (Methyl and Phenyl) on Ring Conformation
The presence of substituents on the cyclohexane ring, such as the methyl, phenyl, and amino groups in 3-Methyl-5-phenylcyclohexan-1-amine, renders the two chair conformations energetically non-equivalent. libretexts.org The relative stability of these conformers is primarily dictated by the steric interactions of the substituents with the rest of the ring.
Substituents on a cyclohexane ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). youtube.com Generally, a substituent prefers the more spacious equatorial position to avoid steric strain with other atoms on the ring. libretexts.org When a substituent is in the axial position, it experiences unfavorable steric interactions with the two other axial hydrogens (or other substituents) on the same side of the ring, located at the third carbon atoms away. These are known as 1,3-diaxial interactions. libretexts.orglibretexts.org
The energetic preference for a substituent to be in the equatorial position over the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. masterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position.
For this compound, we must consider the A-values of the methyl, phenyl, and amino groups to predict the most stable conformation.
| Substituent | A-value (kcal/mol) |
| -CH₃ (Methyl) | 1.70 - 1.74 |
| -C₆H₅ (Phenyl) | ~2.8 - 3.1 |
| -NH₂ (Amino) | ~1.2 - 1.6 |
Note: A-values can vary slightly depending on the experimental conditions and the specific molecule. masterorganicchemistry.comlibretexts.org
The phenyl group is significantly bulkier than the methyl and amino groups, and thus has a strong preference for the equatorial position to minimize severe 1,3-diaxial interactions. The methyl group also exhibits a clear preference for the equatorial orientation. The amino group is less sterically demanding than the phenyl and methyl groups but still favors the equatorial position.
In this compound, the substituents are in a 1,3,5-relationship. This substitution pattern allows for a conformation where all three substituents can potentially occupy equatorial positions simultaneously. This cis,cis-1,3,5-isomer would exist predominantly in a single chair conformation with all three groups—amino, methyl, and phenyl—in the favored equatorial positions. This arrangement minimizes steric strain and would be the most stable conformer.
For other stereoisomers of this compound, a competition between the substituents for the equatorial positions would arise. For instance, in a trans-isomer where one substituent is forced into an axial position, the conformer with the largest group (phenyl) in the equatorial position would be heavily favored. libretexts.org
Molecular Dynamics Simulations for Conformational Sampling
While A-values provide a good static picture of conformational preferences, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules based on a given force field, which describes the potential energy of the system. rsc.org
For this compound, MD simulations could be employed to explore the conformational landscape by simulating the molecule's motion at a given temperature. These simulations would allow for the observation of the chair-chair interconversions and the relative time the molecule spends in each conformation. rsc.org The results of such simulations would provide a statistical distribution of the different conformers, which can be used to calculate the free energy differences between them.
Furthermore, MD simulations can reveal more subtle dynamic features, such as the rotational preferences of the phenyl group and the hydrogen bonding interactions involving the amino group, and how these motions are coupled to the ring's conformation.
Computational Prediction of Stable Conformers and Energy Barriers
Computational chemistry provides powerful tools to predict the stable conformers of a molecule and the energy barriers that separate them. sapub.org Methods like molecular mechanics (MM) and quantum mechanics (QM) can be used to calculate the energies of different conformations of this compound.
Molecular mechanics methods, such as MMFF94, are computationally efficient and can be used to perform a conformational search to identify low-energy structures. sapub.org Quantum mechanics methods, like Density Functional Theory (DFT), offer higher accuracy and can be used to refine the geometries and energies of the conformers found through molecular mechanics. nih.gov
For this compound, computational studies would likely confirm that the most stable conformer is the one where the bulky phenyl group and the methyl group occupy equatorial positions. The relative energy of other conformers, where one or more groups are axial, can be precisely calculated.
The energy barrier for the ring flip can also be determined by locating the transition state structure (the half-chair) on the potential energy surface. jkps.or.kr The calculated energy difference between the ground state chair conformation and the transition state would provide the activation energy for the interconversion. These computational predictions are invaluable for understanding the dynamic behavior of the molecule and interpreting experimental data, such as from NMR spectroscopy. acs.org
Theoretical and Computational Chemistry Studies
Quantum Mechanical Investigations of Electronic Structure and Reactivity
Quantum mechanical methods are at the heart of computational chemistry, providing a way to solve the Schrödinger equation (or its approximations) for a given molecule. These calculations yield detailed information about the electronic structure, which in turn governs the molecule's geometry, energy, and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex organic molecules. One of the key applications of DFT is the investigation of reaction mechanisms, which involves locating and characterizing transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics.
While no specific DFT calculations on the transition states involved in reactions of 3-Methyl-5-phenylcyclohexan-1-amine have been reported, studies on analogous systems demonstrate the power of this approach. For example, DFT calculations can be used to elucidate the mechanisms of synthesis, such as the reductive amination of a corresponding ketone. By modeling the reaction pathway, researchers can identify the transition states for key steps like imine formation and subsequent reduction, providing insights into the reaction's feasibility and stereochemical outcome.
Table 1: Illustrative Data from DFT Calculations on a Hypothetical Reaction Pathway
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Imine formation | 15.2 |
| Hydride attack on iminium ion | 8.5 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations on transition states.
The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactivity of a molecule. It is a three-dimensional map of the electrostatic potential generated by the molecule's nuclei and electrons. The MEP map visually represents the charge distribution, with different colors indicating regions of varying electrostatic potential. Typically, red or yellow areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack).
For this compound, an MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amine group due to the lone pair of electrons. This would highlight its basicity and nucleophilicity. The phenyl group would exhibit a more complex potential landscape, with the pi-system potentially acting as a weak nucleophile. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including biological receptors or other reactants.
In Silico Molecular Docking Studies with Relevant Biological Macromolecules (Excluding Human Targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. While the instructions exclude human targets, the methodology is applicable to any biological macromolecule. For instance, derivatives of phenylcyclohexylamine have been studied for their interaction with various enzymes and receptors in non-human organisms.
In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from experimental data (like X-ray crystallography or NMR) or homology modeling. The ligand, in this case, this compound, is then computationally "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity, often expressed as a docking score or binding energy.
Studies on analogs such as 1-phenylcyclohexylamine (B1663984) derivatives have utilized molecular docking to understand their interactions with receptors in animal models. researchgate.net These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding. For example, the amine group of a phenylcyclohexylamine analog could form a hydrogen bond with an acidic residue in the receptor's active site, while the phenyl group could engage in hydrophobic or pi-sigma interactions. researchgate.net
Table 2: Illustrative Molecular Docking Results for a Phenylcyclohexylamine Analog with a Non-Human Receptor
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Analog A | -8.5 | ASP101, PHE234, TRP345 |
| Analog B | -7.2 | ASP101, TYR156 |
Note: This data is illustrative and based on findings for analogous compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling (Based on In Vitro Data)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
For a series of compounds related to this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with experimentally determined in vitro activity.
A DFT-based QSAR study on 1-phenylcyclohexylamine analogues as N-methyl-D-aspartate receptor (NMDAR) inhibitors has been reported. researchgate.net In this study, quantum chemical descriptors were calculated using DFT, and these were used to build a predictive QSAR model. researchgate.net The model revealed the importance of certain electronic and structural features for the inhibitory activity. researchgate.net Such a model, if developed for derivatives of this compound, could be invaluable for optimizing their biological activity for a specific application.
Table 3: Example of Descriptors Used in a QSAR Model for Phenylcyclohexylamine Analogs
| Descriptor | Description | Correlation with Activity |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Negative |
| Dipole Moment | Measure of molecular polarity | Positive |
| Molecular Volume | A measure of the molecule's size | Negative |
Note: This table is based on a QSAR study of analogous compounds. researchgate.net The correlation with activity is specific to that study.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides a powerful means to investigate the detailed step-by-step mechanism of chemical reactions. By mapping out the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states. This allows for a thorough understanding of how a reaction proceeds, what factors influence its rate and selectivity, and how byproducts might be formed.
For the synthesis of this compound, computational studies could be employed to investigate various synthetic routes. For example, the reductive amination of 3-methyl-5-phenylcyclohexanone is a plausible synthetic pathway. A computational study of this reaction could involve:
Conformational analysis of the starting ketone and the resulting amine to understand the stereochemical preferences.
Modeling the reaction with different reducing agents to predict which would be most effective and selective.
Investigating the role of the catalyst in reactions such as catalytic hydrogenation.
While specific computational studies on the reaction mechanisms for the synthesis of this compound are not documented in the literature, studies on the synthesis of related cyclohexylamines have provided valuable mechanistic insights. For instance, computational work has been used to understand the catalytic cycles of metal-catalyzed hydrogenations. weizmann.ac.il
Structure Activity Relationship Sar Studies in Vitro and in Silico Focus
Systematic Variation of the Phenyl Ring Substituents
The electronic and steric properties of substituents on the phenyl ring are pivotal in modulating the pharmacological profile of phenylcyclohexylamine analogs. In silico and in vitro studies have demonstrated that both the position and nature of these substituents can significantly alter binding affinity for various receptors.
Research on analogs of 1-phenylcyclohexylamine (B1663984) (PCA) has shown that substitutions on the phenyl ring can fine-tune activity. For instance, the introduction of a methoxy (B1213986) group at the ortho position of the phenyl ring was found to be a favorable modification. nih.gov This substitution resulted in a compound with a greater separation between its potency in the maximal electroshock (MES) seizure test and its motor toxicity, indicating a potentially improved therapeutic index. nih.gov The potencies in motor toxicity and MES seizure tests have been shown to have a moderate correlation with the affinities for phencyclidine (PCP) acceptor sites. nih.gov
The following table summarizes the binding affinities and anticonvulsant activities of selected phenyl-substituted 1-phenylcyclohexylamine (PCA) analogs.
| Compound | Phenyl Substitution | [³H]TCP Binding IC₅₀ (nM)¹ | MES ED₅₀ (mg/kg, i.p.)² |
| PCA | Unsubstituted | 190 | 25 |
| 2-Methoxy-PCA | 2-OCH₃ | 150 | 20 |
| 3-Methoxy-PCA | 3-OCH₃ | 460 | 38 |
| 4-Methoxy-PCA | 4-OCH₃ | 1100 | 41 |
| 2-Methyl-PCA | 2-CH₃ | 1100 | 24 |
| 4-Chloro-PCA | 4-Cl | 120 | 24 |
¹IC₅₀ is the concentration required to inhibit 50% of the binding of [³H]-1-[1-(2-thienyl)cyclohexyl]piperidine ([³H]TCP) to rat brain membranes. ²ED₅₀ is the median effective dose for protection against maximal electroshock (MES) seizures in mice. (Data sourced from a study on 1-phenylcyclohexylamine analogues). nih.gov
As the data indicates, an ortho-methoxy group (2-Methoxy-PCA) maintains respectable binding affinity and potency, whereas moving the methoxy group to the meta (3-Methoxy-PCA) or para (4-Methoxy-PCA) position significantly decreases both binding and in vivo potency. nih.gov A para-chloro substituent (4-Chloro-PCA) enhances binding affinity compared to the unsubstituted parent compound, highlighting the role of electronic effects. nih.gov
Stereochemical Influence on In Vitro Activity and Receptor Binding
The three-dimensional arrangement of atoms (stereochemistry) in phenylcyclohexylamine derivatives is a critical determinant of their interaction with protein targets. The cyclohexane (B81311) ring contains multiple stereocenters, and the relative orientation of the phenyl, methyl, and amine groups profoundly impacts receptor binding affinity.
Studies on the enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidines, which are structurally related to 3-methyl-5-phenylcyclohexan-1-amine, reveal a significant stereochemical influence on binding to the PCP receptor. A 40-fold difference in binding affinity was observed between the two cis enantiomers, while a four-fold difference was seen between the trans enantiomers. nih.gov The cis isomer with the (1R,3S) configuration showed the highest affinity, approximately one-third that of phencyclidine. nih.gov
Further illustrating the importance of stereochemistry, research on N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as sigma receptor ligands demonstrated that the cis configuration is essential for high affinity. nih.gov Within the cis isomers, the (1R,2S) enantiomers consistently bound more potently to sigma receptors than their corresponding (1S,2R) enantiomers. nih.gov The most potent ligand in this series, (1R,2S)-(-)-N-[2-(3,4-Dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine, exhibited a Ki value of 0.49 nM for the sigma receptor. nih.gov
The table below presents receptor binding data for different stereoisomers of a 3-methyl-substituted phenylcyclohexylpiperidine analog.
| Compound | Stereochemistry | [³H]TCP Binding Kᵢ (nM)¹ |
| Analog 1a | (1R,3R) - trans | 1100 |
| Analog 1b | (1S,3S) - trans | 270 |
| Analog 2a | (1S,3R) - cis | 1600 |
| Analog 2b | (1R,3S) - cis | 40 |
| Phencyclidine (PCP) | - | 13 |
¹Kᵢ is the inhibition constant for binding to the PCP receptor labeled with [³H]TCP. (Data sourced from a study on enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines). nih.gov
These findings underscore that specific stereoisomers are strongly preferred by the receptor binding site, and even subtle changes in the spatial arrangement of substituents can lead to dramatic losses in affinity.
Role of the Cyclohexane Ring Conformation in Ligand-Target Interactions
Computational and spectroscopic methods, such as NMR and X-ray crystallography, are used to determine the preferred conformation of these molecules. researchgate.net The dominant conformation in solution is the one that presents the appropriate three-dimensional pharmacophore to the biological target. The binding of a ligand to a receptor can occur via a "conformational selection" mechanism, where the receptor binds to the most stable (lowest energy) conformation of the ligand that is already present in solution. nih.gov Therefore, the inherent conformational preferences of the cyclohexane ring directly dictate the concentration of the "active" conformer and thus influence the ligand's potency.
Design and Synthesis of Conformationally Restricted Analogs for SAR Refinement
To further probe the "active" conformation and enhance potency, medicinal chemists design and synthesize conformationally restricted analogs. By incorporating the cyclohexane ring into a more rigid polycyclic system, the number of possible conformations is reduced, effectively "locking" the key pharmacophoric groups into a specific spatial arrangement. This strategy can lead to increased affinity by reducing the entropic penalty of binding.
A study comparing 1-phenylcyclohexylamine (PCA) with its conformationally restricted analog, 1,1-pentamethylenetetrahydroisoquinoline (B1212019) (PM-THIQ), provides a clear example of this approach. nih.gov In PM-THIQ, the phenyl ring and the nitrogen atom are locked into a rigid structure that mimics one of the possible conformations of PCA.
Both compounds were found to be potent anticonvulsants, but the conformationally restricted analog PM-THIQ showed a greater separation between its anticonvulsant activity and its motor-impairing side effects, suggesting a more favorable pharmacological profile. nih.gov
| Compound | Description | MES ED₅₀ (mg/kg)¹ | Motor Toxicity TD₅₀ (mg/kg)² | Protective Index (TD₅₀/ED₅₀) |
| PCA | Flexible Analog | 7.0 | 16.3 | 2.3 |
| PM-THIQ | Conformationally Restricted Analog | 14.3 | 43.0 | 3.0 |
¹ED₅₀ is the median effective dose for protection against maximal electroshock (MES) seizures in mice. ²TD₅₀ is the median toxic dose for motor impairment in mice. (Data sourced from a study on PCA and its conformationally restricted analog). nih.gov
The success of such rigid analogs helps to confirm the hypothetical bioactive conformation of the more flexible parent molecules. This information is invaluable for the rational design of new, more potent, and selective ligands. nih.gov
Preclinical in Vitro Pharmacological Investigations
Receptor Binding Affinity Profiling (e.g., GPCRs, Ion Channels, Transporters)
No publicly accessible research data details the binding affinity of 3-Methyl-5-phenylcyclohexan-1-amine for any G-protein coupled receptors (GPCRs), ion channels, or neurotransmitter transporters. Consequently, its potential interactions and selectivity profile across these major classes of drug targets remain uncharacterized.
Enzyme Inhibition or Activation Assays (e.g., Monoamine Oxidases, Hydrolases)
There is no available information from in vitro assays concerning the ability of this compound to either inhibit or activate key enzyme systems. This includes, but is not limited to, enzymes such as monoamine oxidases (MAO-A and MAO-B) or various hydrolases, which are common targets in neuropharmacology.
Cell-Based Functional Assays (e.g., Neurotransmitter Uptake, Signal Transduction)
Investigations using cell-based functional assays to determine the effect of this compound on cellular processes are not found in the current body of scientific literature. This includes studies on its potential to modulate neurotransmitter uptake, influence second messenger systems, or alter other signal transduction pathways.
Ligand-Target Engagement Studies Using Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
There are no published studies that have employed biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate the direct binding and interaction kinetics between this compound and any putative biological targets. Such studies would be essential for confirming direct ligand-target engagement and elucidating the thermodynamic and kinetic parameters of the interaction.
Advanced Analytical Methodologies for Research and Discovery
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification (In Vitro)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the in vitro identification of metabolites. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is a critical step in the structural elucidation of unknown compounds. When coupled with liquid chromatography (LC), HRMS can separate complex biological mixtures and provide detailed information on the metabolic fate of a parent compound.
In a hypothetical in vitro study, 3-Methyl-5-phenylcyclohexan-1-amine could be incubated with human liver microsomes to simulate metabolic processes. The resulting mixture would then be analyzed by LC-HRMS. The high mass accuracy of the instrument would enable the confident identification of potential metabolic transformations. For instance, common metabolic pathways such as hydroxylation, N-dealkylation, and oxidation could be readily identified by the characteristic mass shifts they produce.
Table 1: Hypothetical Metabolites of this compound Identified by LC-HRMS
| Putative Metabolite | Molecular Formula | Exact Mass (m/z) | Mass Shift from Parent | Proposed Metabolic Reaction |
| M1 | C13H19NO | 205.1467 | +15.9949 | Hydroxylation |
| M2 | C12H17N | 175.1361 | -14.0157 | N-Demethylation (if N-methylated) |
| M3 | C13H17NO | 203.1310 | -2.0156 | Dehydrogenation |
| M4 | C13H21NO2 | 223.1572 | +31.9898 | Dihydroxylation |
Note: The data in this table is illustrative and represents potential metabolic transformations that could be identified using HRMS.
Comprehensive Two-Dimensional Chromatography (GC×GC, LC×LC) for Complex Mixture Analysis
For the analysis of particularly complex mixtures, such as those generated during synthesis or extensive metabolic degradation, one-dimensional chromatography may not provide sufficient resolving power. Comprehensive two-dimensional chromatography, in the form of either gas chromatography (GC×GC) or liquid chromatography (LC×LC), offers a significant enhancement in peak capacity and separation efficiency.
In the context of this compound, GC×GC would be particularly useful for the analysis of volatile derivatives or impurities from its synthesis. The technique separates components on two different stationary phases, providing a much more detailed chemical fingerprint of the sample. Similarly, LC×LC could be employed for the separation of a wide range of metabolites in a biological matrix, separating compounds based on two different retention mechanisms, such as reversed-phase and ion-exchange.
Hyphenated Techniques for On-Line Reaction Monitoring (e.g., LC-NMR, GC-MS/MS)
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates or byproducts. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are ideal for this purpose.
For instance, the synthesis of this compound could be monitored using an on-line LC-MS/MS system. This would allow for the continuous tracking of the disappearance of reactants and the appearance of the product and any impurities. nih.gov The tandem mass spectrometry (MS/MS) capability provides structural information, aiding in the immediate identification of unexpected reaction products. While not directly applied to this compound in the provided search results, the principles of on-line reaction monitoring are well-established. nih.gov
Another powerful hyphenated technique is LC-NMR, which combines the separation power of LC with the structural elucidation capabilities of nuclear magnetic resonance (NMR) spectroscopy. This would be particularly advantageous for unequivocally identifying the structure of isomers of this compound that might form during a reaction.
Advanced Spectroscopic Probes for Real-Time Interaction Studies
Understanding how a molecule like this compound interacts with its biological targets is a key aspect of chemical research. Advanced spectroscopic probes can be used to study these interactions in real-time, providing data on binding affinities, kinetics, and conformational changes.
Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are powerful tools for quantifying biomolecular interactions. While not providing direct structural information in the same way as NMR, they offer precise measurements of the thermodynamics and kinetics of binding. For example, SPR could be used to measure the binding of this compound to a specific receptor immobilized on a sensor chip.
Fluorescence spectroscopy, using either intrinsic protein fluorescence or extrinsic fluorescent labels, can also be employed to monitor binding events and associated conformational changes in real-time.
Metabolic Pathways and Biotransformation Studies in Vitro and Theoretical
In Vitro Metabolic Stability Assessment Using Subcellular Fractions (e.g., Liver Microsomes, S9)
The initial step in characterizing the metabolic fate of a compound is to assess its stability in the presence of drug-metabolizing enzymes. This is commonly performed using subcellular fractions of the liver, the primary site of drug metabolism. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov The S9 fraction is a supernatant from a lower-speed centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, thus encompassing a broader range of Phase I and Phase II metabolic activities. admescope.comresearchgate.net
The metabolic stability of 3-Methyl-5-phenylcyclohexan-1-amine is evaluated by incubating the compound with liver microsomes or S9 fractions from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH for CYP-mediated reactions. nih.gov The rate of disappearance of the parent compound over time is monitored using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov From this data, key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be determined. These parameters are crucial for predicting the in vivo hepatic clearance and extraction ratio of the compound. capes.gov.br
While specific experimental data for this compound is not publicly available, a hypothetical metabolic stability assessment is presented in the table below for illustrative purposes.
Table 1: Illustrative In Vitro Metabolic Stability Data for this compound in Liver Microsomes
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not available in the public domain.
Identification of In Vitro Metabolites and Their Chemical Structures
Following the determination of metabolic stability, the next critical step is the identification of the metabolites formed. Understanding the chemical structures of metabolites is essential for comprehending the biotransformation pathways and assessing whether any metabolites could be pharmacologically active or potentially toxic. The incubation mixtures from the metabolic stability assays are analyzed using high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) to detect and structurally characterize the metabolites. admescope.com
For this compound, several metabolic transformations can be anticipated based on the known metabolism of similar cyclic amine structures. nih.govnih.gov Phase I reactions are expected to be prominent, involving oxidation of the cyclohexane (B81311) ring and the amine group. Potential metabolic pathways include:
Hydroxylation of the Cyclohexane Ring: The aliphatic cyclohexane ring is a likely target for hydroxylation, potentially at various positions.
N-Oxidation: The primary amine group can undergo oxidation to form a hydroxylamine (B1172632) derivative.
Deamination: The amine group could be removed, leading to the formation of a ketone.
Aromatic Hydroxylation: The phenyl ring may also be hydroxylated, although this is often a slower reaction compared to aliphatic hydroxylation.
Phase II reactions, involving the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate, could also occur, increasing their water solubility and facilitating their excretion. nih.govopenaccessjournals.com
Table 2: Plausible In Vitro Metabolites of this compound
| Metabolite Name | Chemical Structure | Proposed Metabolic Pathway |
| 4-Hydroxy-3-methyl-5-phenylcyclohexan-1-amine | (Structure not shown) | Hydroxylation of the cyclohexane ring |
| 3-Methyl-5-phenylcyclohexan-1-ol | (Structure not shown) | Deamination followed by reduction |
| 3-Methyl-5-phenylcyclohexanone | (Structure not shown) | Deamination |
| N-Hydroxy-3-methyl-5-phenylcyclohexan-1-amine | (Structure not shown) | N-oxidation of the primary amine |
| 3-Methyl-5-(4-hydroxyphenyl)cyclohexan-1-amine | (Structure not shown) | Aromatic hydroxylation |
Note: This table presents plausible metabolites based on the chemical structure of this compound and general metabolic pathways of similar compounds. Specific experimental identification and structural elucidation would be required for confirmation.
Computational Prediction of Metabolic Hot Spots and Biotransformation Pathways
In recent years, computational (in silico) methods have become valuable tools for predicting the metabolic fate of new chemical entities. nih.gov These methods can identify "metabolic hotspots," which are the most likely sites on a molecule to undergo metabolism. By predicting these sites early in the drug discovery process, chemists can modify the compound's structure to improve its metabolic stability.
Various computational approaches are employed, including:
Expert Systems: These are knowledge-based systems that use a set of rules derived from known metabolic transformations.
Machine Learning and Quantitative Structure-Activity Relationship (QSAR) Models: These models are trained on large datasets of known metabolic data to predict the metabolism of new compounds. nih.gov
Quantum Mechanical (QM) Methods: These methods calculate the electronic properties of a molecule to predict its reactivity and susceptibility to enzymatic attack. nih.gov
For this compound, computational models would likely predict the hydrogens on the cyclohexane ring, particularly those in sterically accessible positions, and the nitrogen atom of the amine group as the primary metabolic hotspots. These predictions can guide the design of in vitro metabolism studies and help in the targeted search for expected metabolites.
Enzyme Systems Involved in Xenobiotic Metabolism of Cyclohexanamines
The biotransformation of xenobiotics is catalyzed by a diverse array of enzymes. wikipedia.org For cyclohexanamine derivatives, the key enzyme systems involved are primarily the Phase I and Phase II enzymes.
Phase I Enzymes:
Cytochrome P450 (CYP) Superfamily: This is the most important family of enzymes involved in the oxidative metabolism of a vast number of drugs and other xenobiotics. nih.govmdpi.comnih.gov Different CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) exhibit different substrate specificities. The metabolism of amines, including N-dealkylation and hydroxylation, is frequently catalyzed by CYPs. acs.orgnih.gov It is highly probable that CYP enzymes are the main catalysts for the hydroxylation of the cyclohexane and phenyl rings of this compound.
Flavin-containing Monooxygenases (FMOs): These enzymes are also involved in the oxidation of nitrogen-containing compounds, often leading to the formation of N-oxides. researchgate.net FMOs could contribute to the N-oxidation of the primary amine in this compound.
Phase II Enzymes:
UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to hydroxyl or amine groups, forming more water-soluble glucuronide conjugates. nih.govopenaccessjournals.com Any hydroxylated metabolites of this compound would be potential substrates for UGTs.
Sulfotransferases (SULTs): SULTs catalyze the transfer of a sulfonate group to hydroxyl or amine functional groups. openaccessjournals.com
The specific enzymes involved in the metabolism of this compound would need to be identified through in vitro studies using recombinant human enzymes or by using specific chemical inhibitors of different enzyme families in liver microsome incubations. admescope.com
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction (In Silico)
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govnih.gov These in silico approaches offer the ability to rapidly screen vast chemical spaces, predict molecular properties, and guide the synthesis of novel compounds with desired activities. github.ioyoutube.com For 3-Methyl-5-phenylcyclohexan-1-amine, AI and ML can be instrumental in several key areas:
Predictive Modeling of Bioactivity: Machine learning algorithms, such as random forests and support vector machines, can be trained on existing datasets of cyclohexanamine derivatives to predict their biological activity. nih.govnih.gov By analyzing quantitative structure-activity relationships (QSAR), these models can identify key structural features of this compound that are critical for its therapeutic effects. mdpi.comnih.govnih.gov This predictive capability can significantly accelerate the identification of potent drug candidates. nih.gov
De Novo Design of Novel Analogs: Generative AI models can design novel molecules from scratch that are optimized for specific properties. nih.gov By learning the underlying chemical rules from large molecular databases, these models can propose new derivatives of this compound with improved efficacy, reduced toxicity, or enhanced pharmacokinetic profiles. nih.govnih.gov This approach has the potential to drastically reduce the time and cost associated with traditional drug discovery. youtube.com
Toxicity and ADME Prediction: A significant hurdle in drug development is the potential for toxicity and poor absorption, distribution, metabolism, and excretion (ADME) properties. nih.govri.se AI-powered tools can predict these properties with increasing accuracy, allowing researchers to prioritize compounds with a higher likelihood of success in clinical trials. ri.semdpi.com For this compound derivatives, this means that potential liabilities can be identified and mitigated early in the design process. nih.govri.se
The following table provides a conceptual overview of how different AI/ML models can be applied to the study of this compound:
| AI/ML Model Type | Application in this compound Research | Predicted Outcome |
| Random Forest | Prediction of biological activity against a specific target. nih.gov | IC50 or Ki values |
| Support Vector Machine | Classification of compounds as active or inactive. researchgate.net | Binary activity label |
| Generative Adversarial Networks (GANs) | Design of novel analogs with desired properties. | New chemical structures |
| Deep Neural Networks | Prediction of ADME/Tox properties. mdpi.com | Physicochemical and toxicity profiles |
Development of Novel Biocatalytic Systems for Complex Cyclohexanamine Architectures
The synthesis of structurally complex and stereochemically defined molecules like this compound often presents significant challenges for traditional chemical methods. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative. mdpi.com
Enzymatic Kinetic Resolution: For chiral compounds like this compound, obtaining a single enantiomer is often crucial for its biological activity. Enzymatic kinetic resolution is a technique that uses enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. nih.govnih.gov Research into novel lipases and optimized reaction conditions, such as the use of different acyl donors, can lead to highly efficient resolutions of cyclohexanamine derivatives. nih.govresearchgate.net
Stereoselective Synthesis: Beyond resolution, the direct, stereoselective synthesis of specific isomers of this compound is a major goal. The discovery and engineering of enzymes like transaminases and imine reductases can enable the creation of these complex architectures with high precision. mdpi.com This approach avoids the need for chiral separation and provides a more direct route to the desired product.
Directed Evolution of Enzymes: To further enhance the efficiency and selectivity of biocatalytic processes, researchers are employing directed evolution. This technique involves mutating the genes that encode for specific enzymes and then screening for variants with improved properties. This iterative process can lead to biocatalysts that are highly optimized for the synthesis of complex cyclohexanamine architectures. mdpi.com
The table below illustrates the potential of different enzyme classes in the synthesis of chiral cyclohexanamines:
| Enzyme Class | Biocatalytic Application | Potential Advantage |
| Lipase (B570770) | Kinetic resolution of racemic amines. nih.gov | High enantioselectivity |
| Transaminase | Asymmetric synthesis of chiral amines. mdpi.com | Direct access to enantiopure products |
| Imine Reductase | Stereoselective reduction of imines to amines. mdpi.com | High atom economy |
| D-Amino Acid Oxidase | Oxidation of primary amines. mdpi.com | Introduction of new functionalities |
Exploration of Polypharmacology and Multi-Target Ligand Design (In Vitro/In Silico)
Complex diseases often involve multiple biological targets. The concept of polypharmacology aims to develop single chemical entities that can modulate multiple targets simultaneously, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. researchgate.netnih.gov The scaffold of this compound is well-suited for the design of such multi-target ligands.
In Silico Screening and Design: Computational methods are at the forefront of identifying polypharmacological agents. researchgate.net By screening virtual libraries of this compound derivatives against a panel of disease-relevant targets, researchers can identify compounds with the desired multi-target profiles. nih.govnih.govresearchgate.net Molecular docking and molecular dynamics simulations can then be used to understand the binding modes and affinities of these compounds at each target. nih.gov
In Vitro Validation: The predictions from in silico models must be validated through experimental testing. nih.gov High-throughput in vitro assays are essential for confirming the activity of designed multi-target ligands against their intended biological targets. This iterative cycle of computational design and experimental validation is crucial for the successful development of polypharmacological agents. nih.gov
Fragment-Based and Scaffold Hopping Approaches: Ligand-based drug design strategies, such as fragment-based design and scaffold hopping, can be employed to develop novel multi-target ligands based on the this compound core. sygnaturediscovery.com By combining structural motifs known to interact with different targets, it is possible to create hybrid molecules with the desired polypharmacological profile. nih.gov
Advanced Materials Science Applications of Cyclohexanamine Derivatives (Non-Biological)
Beyond its potential in medicine, the unique structural features of this compound and its derivatives make them attractive candidates for applications in advanced materials science.
Polymer Chemistry: The amine functionality of cyclohexanamine derivatives can be utilized as a monomer or a cross-linking agent in the synthesis of novel polymers. The incorporation of the rigid and bulky phenylcyclohexane (B48628) moiety can impart unique thermal and mechanical properties to these materials. For instance, these derivatives could be explored in the context of sulfur vulcanization processes, where amine-containing compounds can act as accelerators. wikipedia.org
Organic Electronics: The electronic properties of the phenyl group, combined with the conformational flexibility of the cyclohexane (B81311) ring, could be exploited in the design of new organic electronic materials. Derivatives of this compound could potentially be used as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in dye-sensitized solar cells.
Supramolecular Chemistry and Self-Assembly: The ability of the amine group to form hydrogen bonds and the potential for π-π stacking interactions between the phenyl rings can be harnessed to create self-assembling systems. These ordered structures could find applications in areas such as sensing, catalysis, and the development of "smart" materials that respond to external stimuli.
The following table outlines potential non-biological applications for derivatives of this compound:
| Application Area | Potential Role of Cyclohexanamine Derivative | Desired Material Property |
| Polymer Science | Monomer, cross-linking agent | Enhanced thermal stability, mechanical strength |
| Organic Electronics | Component in active layer | Tunable electronic properties, charge transport |
| Supramolecular Chemistry | Building block for self-assembly | Ordered nanostructures, responsive materials |
| Catalysis | Ligand for metal catalysts | High activity and selectivity |
Q & A
Basic: What synthetic methodologies are effective for preparing 3-Methyl-5-phenylcyclohexan-1-amine?
Answer:
The synthesis of this compound typically involves multi-step organic reactions. A general approach includes:
- Core cyclohexanamine formation : Cyclohexanone derivatives are functionalized via reductive amination or condensation reactions. For example, cyclohexanone intermediates can undergo nucleophilic substitution with methyl groups at position 3 and phenyl groups at position 5 .
- Stereochemical control : Reaction conditions (e.g., temperature, catalysts) must be optimized to control stereochemistry, as arylcyclohexylamines often exhibit multiple stereoisomers .
- Purification : Column chromatography or recrystallization is critical to isolate the target compound from byproducts, with purity validated via HPLC or GC-MS .
Advanced: How can computational modeling resolve stereochemical ambiguities in this compound derivatives?
Answer:
Density Functional Theory (DFT) calculations and molecular docking can predict the stability of stereoisomers. Key steps include:
- Conformational analysis : Compare energy-minimized structures of possible stereoisomers using software like Gaussian or Schrödinger .
- NMR simulation : Tools like ACD/Labs or MestReNova predict NMR spectra for each isomer, enabling comparison with experimental data to assign configurations .
- X-ray crystallography : Experimental crystal structures (if available) validate computational predictions, as seen in studies of similar arylcyclohexylamines .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm cyclohexane ring conformation. For example, coupling constants in H NMR reveal axial/equatorial substituent orientations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., CHN) and detects fragmentation patterns .
- Infrared Spectroscopy (IR) : Amine N-H stretching (~3300 cm) and aromatic C-H bending (~700 cm) provide functional group validation .
Advanced: How can researchers address contradictory pharmacological data for this compound in receptor-binding assays?
Answer:
Contradictions may arise from:
- Isomeric impurities : Ensure stereochemical homogeneity via chiral HPLC before testing .
- Assay conditions : Optimize buffer pH, temperature, and receptor subtype specificity (e.g., NMDA vs. sigma receptors) to replicate reported activities .
- Meta-analysis : Apply systematic review frameworks (e.g., Cochrane Handbook guidelines) to evaluate bias and variability across studies .
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Storage : Store at -20°C in airtight containers to prevent degradation; monitor stability via periodic LC-MS checks .
- Waste disposal : Follow institutional guidelines for amine-containing waste, including neutralization before disposal .
Advanced: How can derivatization improve the detection of this compound in biological matrices?
Answer:
Derivatization with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) enhances detectability in LC-MS/MS:
- Reaction mechanism : CNBF reacts with primary amines to form stable, UV-absorbing derivatives, improving sensitivity .
- Optimization : Adjust pH (~9–10) and reaction time (30–60 mins) to maximize yield.
- Validation : Use internal standards (e.g., deuterated analogs) to correct for matrix effects in plasma or tissue samples .
Advanced: What strategies mitigate challenges in scaling up this compound synthesis?
Answer:
- Catalyst selection : Transition from homogeneous catalysts (e.g., Pd/C) to heterogeneous systems to simplify product isolation .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps like hydrogenation .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Basic: How does the electronic environment of the cyclohexane ring influence the compound’s reactivity?
Answer:
- Ring strain : The chair conformation minimizes strain, but substituents (e.g., phenyl at C5) distort the ring, increasing susceptibility to nucleophilic attack at C1 .
- Amine lone pair orientation : Axial amines exhibit stronger basicity due to reduced steric hindrance, affecting protonation in aqueous media .
Advanced: What in silico tools predict the metabolic pathways of this compound?
Answer:
- Software : Use SwissADME or ADMET Predictor to identify potential cytochrome P450 oxidation sites (e.g., N-demethylation, hydroxylation) .
- Docking studies : Simulate interactions with CYP3A4 or CYP2D6 enzymes to prioritize metabolites for experimental validation .
Basic: What are the ethical considerations in studying this compound’s psychoactive potential?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
